N-benzyl-N'-(2-fluorobenzyl)sulfamide
Description
N-Benzyl-N'-(2-fluorobenzyl)sulfamide (C₁₄H₁₅FN₂O₂S, monoisotopic mass: 306.10382 Da) is a disubstituted sulfamide featuring a benzyl group and a 2-fluorobenzyl substituent on the sulfamide nitrogen atoms . This compound is synthesized via condensation reactions between N,N'-disubstituted symmetric sulfamides and halogenated aromatic precursors, as exemplified by methods involving m-dibromomethylbenzene derivatives . The 2-fluorobenzyl group introduces steric and electronic effects due to the fluorine atom's electronegativity and ortho positioning, which may influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methylsulfamoyl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c15-14-9-5-4-8-13(14)11-17-20(18,19)16-10-12-6-2-1-3-7-12/h1-9,16-17H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUJRSPSYCVIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337924-18-2 | |
| Record name | (benzylsulfamoyl)[(2-fluorophenyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(2-fluorobenzyl)sulfamide typically involves the reaction of benzylamine with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for N-benzyl-N’-(2-fluorobenzyl)sulfamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(2-fluorobenzyl)sulfamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of iodinated benzyl derivatives.
Scientific Research Applications
N-benzyl-N’-(2-fluorobenzyl)sulfamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(2-fluorobenzyl)sulfamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfamides
The pharmacological, physicochemical, and synthetic properties of sulfamides are highly dependent on substituent effects. Below is a comparative analysis of N-benzyl-N'-(2-fluorobenzyl)sulfamide with analogous compounds.
Substituent Effects on Physicochemical Properties
Notes:
- *pKa values reflect the sulfamide group's acidity, influenced by substituent electronic effects.
- †Calculated molar mass for C₁₅H₁₈N₂O₂S (discrepancy noted in ).
Key Observations :
- Lipophilicity : The 4-methylbenzyl derivative exhibits higher lipophilicity than the fluorinated analogs, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
N-benzyl-N'-(2-fluorobenzyl)sulfamide (CAS No. 337924-18-2) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and receptor interactions. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to two benzyl moieties, one of which is substituted with a fluorine atom. The general structure can be represented as follows:
Sigma Receptor Interaction
Research indicates that this compound may interact with sigma receptors, particularly sigma-1 receptors, which are implicated in various cellular processes including proliferation, apoptosis, and cancer cell survival. Sigma ligands have been shown to influence glucose metabolism in cancer cells, enhancing their susceptibility to treatments .
Antitumor Activity
In vitro studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, sigma ligands can induce a transient increase in glucose metabolism in tumor cells, referred to as a "metabolic flare," which may precede cell death . This effect is crucial for understanding how this compound could potentially enhance the efficacy of existing chemotherapeutics.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds. For example:
- Cell Proliferation Inhibition : Compounds structurally related to this compound have shown IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines such as HeLa and A375 malignant melanoma .
- Mechanistic Insights : The inhibition of cyclin-dependent kinases (CDKs) has been observed in similar sulfonamide derivatives, suggesting that this compound may also exhibit CDK inhibitory properties .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.87 | CDK Inhibition |
| Compound B | A375 | 0.55 | CDK Inhibition |
| This compound | TBD | TBD | TBD |
Preclinical Models
In preclinical models involving human tumor xenografts, similar sigma ligands have demonstrated reduced tumor growth rates when combined with traditional chemotherapy agents. This synergistic effect suggests that this compound could enhance therapeutic outcomes when used alongside existing cancer treatments .
Clinical Implications
The potential application of this compound in clinical settings hinges on its ability to modulate sigma receptor activity and influence metabolic pathways in tumors. Ongoing research is necessary to establish its safety profile and therapeutic index in human subjects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
